1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, a mercapto group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by further functionalization. One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate can then be subjected to further reactions to introduce the mercapto and propanone groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation.
Electrophilic Substitution: Bromine or nitric acid can be used under controlled conditions to achieve substitution on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides.
Scientific Research Applications
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its reactivity with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The mercapto group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)propan-1-one: Similar structure but lacks the mercapto group.
4-Bromo-3-nitro-1-bromomethylbenzene: Precursor compound used in the synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-1-one.
Properties
Molecular Formula |
C10H11BrOS |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-2-9(12)8-4-3-7(6-11)5-10(8)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
LOZNAMKGNMOXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)CBr)S |
Origin of Product |
United States |
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